Enhanced Selectivity for N-Type over L-Type Calcium Channels Compared to Cyproheptadine
PD0176078 demonstrates significantly improved selectivity for N-type calcium channels over L-type calcium channels when compared to its parent compound, cyproheptadine [1]. The structural optimization of cyproheptadine led to PD0176078, which was identified as a potent N-type calcium channel blocker with reduced activity against L-type calcium channels. While the original publication does not provide exact IC50 values, it states that PD0176078 has 'lower inhibitory activities against L-type calcium channel... than those of Cyp' [1]. This is a critical differentiation, as L-type channel blockade in the cardiovascular system is a major source of dose-limiting side effects for non-selective calcium channel blockers.
| Evidence Dimension | Selectivity profile for N-type over L-type calcium channels |
|---|---|
| Target Compound Data | Lower inhibitory activity against L-type calcium channels compared to cyproheptadine (exact values not disclosed in the primary source) |
| Comparator Or Baseline | Cyproheptadine (Cyp): Possesses inhibitory activities for L-type calcium channels in addition to N-type channels [1]. |
| Quantified Difference | N/A (Qualitative improvement based on SAR optimization) |
| Conditions | Structure-activity relationship study in vitro |
Why This Matters
Improved selectivity reduces the potential for confounding cardiovascular effects, making PD0176078 a more precise tool for studying N-type channel-mediated pain signaling.
- [1] Yamamoto, T., Niwa, S., Iwayama, S., Koganei, H., Fujita, S. I., Takeda, T., ... & Shoji, M. (2006). Discovery, structure-activity relationship study, and oral analgesic efficacy of cyproheptadine derivatives possessing N-type calcium channel inhibitory activity. Bioorganic & medicinal chemistry, 14(15), 5333-5339. View Source
